7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a benzylpiperidine moiety, and a chlorophenyl group, contributes to its potent biological activities.
Preparation Methods
The synthesis of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps :
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 5-amino-1H-pyrazole with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[1,5-a]pyrimidine core with a chlorophenyl group using a halogenation reaction.
Attachment of the benzylpiperidine moiety: The final step involves the nucleophilic substitution of the pyrazolo[1,5-a]pyrimidine core with 4-benzylpiperidine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., reflux, room temperature).
Scientific Research Applications
7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities.
Comparison with Similar Compounds
Similar compounds to 7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Some examples are:
7-(4-Methylpiperidin-1-yl)-5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: This compound has a methylpiperidine moiety and a fluorophenyl group, showing similar but distinct biological activities.
7-(4-Ethylpiperidin-1-yl)-5-tert-butyl-3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C28H31ClN4 |
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Molecular Weight |
459.0 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H31ClN4/c1-28(2,3)25-18-26(32-15-13-21(14-16-32)17-20-7-5-4-6-8-20)33-27(31-25)24(19-30-33)22-9-11-23(29)12-10-22/h4-12,18-19,21H,13-17H2,1-3H3 |
InChI Key |
PSRCIQUZDOYFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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